molecular formula C11H13ClN2O5S B1517713 Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate CAS No. 1146289-89-5

Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate

Cat. No. B1517713
CAS RN: 1146289-89-5
M. Wt: 320.75 g/mol
InChI Key: UEWKLVJLHRGJCH-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate” is a compound used for proteomics research . Its molecular formula is C11H13ClN2O5S and it has a molecular weight of 320.75 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins, understanding their interactions, and determining their functional networks within cells .

Medicinal Chemistry

In medicinal chemistry, this molecule serves as a building block for the synthesis of various biologically active compounds. Its structural features are valuable for creating new molecules with potential therapeutic effects .

Drug Discovery

The compound’s unique structure makes it a candidate for drug discovery programs, especially in the development of novel drugs with specific pharmacological targets. It can be incorporated into larger molecules to modulate their properties for better drug efficacy .

Chemical Synthesis

As a reagent, it’s used in chemical synthesis processes to construct complex molecules. Its reactive sites enable it to undergo various chemical transformations, leading to the creation of diverse synthetic compounds .

Material Science

In material science, researchers explore the compound’s potential in creating new materials with unique properties. It could be used to modify surface characteristics or to produce materials with specific functionalities .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods. Its well-defined structure and properties make it suitable for such applications .

Bioactive Molecule Development

The compound is instrumental in the development of bioactive molecules. Its incorporation into new molecular frameworks can lead to the discovery of compounds with selective biological activities .

Pharmacophore Exploration

Due to its molecular complexity, it’s used in pharmacophore exploration to identify and optimize the essential features required for a molecule to interact with a specific biological target .

Mechanism of Action

The mechanism of action for “Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate” is not specified in the sources I found. It’s used for proteomics research , but the exact biological or chemical processes it’s involved in aren’t detailed.

properties

IUPAC Name

methyl 6-chloro-5-morpholin-4-ylsulfonylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O5S/c1-18-11(15)8-6-9(10(12)13-7-8)20(16,17)14-2-4-19-5-3-14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWKLVJLHRGJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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